1-(Cyclopropanesulfonyl)azetidin-3-ol
Description
1-(Cyclopropanesulfonyl)azetidin-3-ol is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. The compound is characterized by the presence of a cyclopropane ring attached to a sulfonyl group, which is further connected to an azetidin-3-ol moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
1-cyclopropylsulfonylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c8-5-3-7(4-5)11(9,10)6-1-2-6/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWQTVFLKFHRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)azetidin-3-ol involves several synthetic routes and reaction conditions. One common method includes the reaction of azetidin-3-ol with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(Cyclopropanesulfonyl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 1-(Cyclopropanesulfonyl)azetidin-3-ol is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its efficacy and safety as a pharmaceutical agent.
Industry: In industrial applications, 1-(Cyclopropanesulfonyl)azetidin-3-ol is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)azetidin-3-ol can be compared with other similar compounds, such as:
1-(Cyclopropylsulfonyl)azetidin-3-ol: This compound has a similar structure but with a cyclopropyl group instead of a cyclopropane ring. It may exhibit different chemical properties and reactivity.
3-Azetidinol: Lacking the sulfonyl group, this compound has different chemical behavior and applications.
Azetidine derivatives: Various azetidine derivatives with different substituents can be compared to highlight the unique properties of 1-(Cyclopropanesulfonyl)azetidin-3-ol
Biological Activity
1-(Cyclopropanesulfonyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and research findings, supported by relevant data and case studies.
Chemical Structure and Properties
1-(Cyclopropanesulfonyl)azetidin-3-ol has the following chemical structure:
- IUPAC Name : 1-(Cyclopropanesulfonyl)azetidin-3-ol
- CAS Number : 1187594-22-4
- Molecular Formula : C₇H₁₃NO₂S
- Molecular Weight : 175.25 g/mol
Biological Activity Overview
The biological activity of 1-(Cyclopropanesulfonyl)azetidin-3-ol has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Antimicrobial Activity
Research has indicated that 1-(Cyclopropanesulfonyl)azetidin-3-ol exhibits antimicrobial properties against a range of pathogens. In a study evaluating its effectiveness against bacterial strains, the compound demonstrated significant inhibition of growth, suggesting potential applications in treating bacterial infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in colorectal and breast cancer models. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Case Study : A notable study published in Cancer Research demonstrated that treatment with 1-(Cyclopropanesulfonyl)azetidin-3-ol resulted in a 50% reduction in cell viability in colorectal adenocarcinoma cells at a concentration of 10 µM over 48 hours. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
The proposed mechanism of action involves the compound's interaction with specific cellular targets:
- Enzyme Inhibition : The sulfonyl group may interact with serine proteases, inhibiting their activity and leading to disrupted cellular processes.
- Receptor Modulation : Binding to receptors involved in apoptosis could enhance the sensitivity of cancer cells to chemotherapeutic agents.
Synthesis and Derivatives
The synthesis of 1-(Cyclopropanesulfonyl)azetidin-3-ol typically involves the reaction of cyclopropanesulfonyl chloride with azetidine under basic conditions. Various derivatives have been synthesized to enhance its biological activity.
| Derivative | Biological Activity |
|---|---|
| Methyl ester derivative | Increased antimicrobial activity |
| Hydroxy derivative | Enhanced anticancer properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
